Bencarbazone

Descripción

Contextualization of Bencarbazone within Modern Herbicide Science

This compound is a synthetic, post-emergence herbicide belonging to the triazolone chemical class. herts.ac.uknel.edu It is utilized in modern agriculture for the selective control of broadleaf weeds in various crops, including cereals, corn, and sugarcane. herts.ac.uk The contemporary landscape of herbicide science is significantly shaped by the challenge of managing herbicide resistance in weed populations. rsc.orgbioone.org The intensive and repeated use of herbicides with the same mechanism of action has led to the evolution of resistant weed biotypes, posing a significant threat to crop productivity. rsc.org

In response, integrated weed management (IWM) strategies emphasize the rotation of herbicides with different modes of action to delay the development of resistance. rsc.org Within this framework, this compound serves as an important tool. Its mechanism of action, the inhibition of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, places it in a different class than many of the most widely used herbicides, such as glyphosate (B1671968) (an EPSP synthase inhibitor) or acetolactate synthase (ALS) inhibitors. nih.gov This distinction makes this compound and other PPO inhibitors valuable components in herbicide rotation programs designed to control weeds that have developed resistance to other chemical classes. justia.com

Historical Overview of the Discovery and Initial Characterization of this compound

This compound was discovered in 2001. herts.ac.uk The development and commercial history of the compound involves several entities, including Bayer CropScience, Arvesta Corporation, and Arysta LifeSciences. herts.ac.uk Patent records and other documents indicate a complex history of asset management and development within the agrochemical industry for related compounds. ftc.gov

Initial characterization identified this compound as a thiocarboxamide, specifically a benzenecarbothioamide with fluoro, (ethanesulfonyl)nitrilo, and 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl group substitutions. ebi.ac.uk Its primary mode of action was determined to be the inhibition of protoporphyrinogen oxidase (PPO), an enzyme essential for chlorophyll (B73375) and heme biosynthesis in plants. nih.govebi.ac.uk Early research established its efficacy as a post-emergent herbicide against a range of problematic broadleaf weeds such as velvetleaf, pigweed, lambsquarter, and morning glory. herts.ac.uk

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₃F₄N₅O₃S₂ |

| CAS Registry Number | 173980-17-1 |

| Chemical Class | Triazolone; Thioamide |

| Mode of Action | Protoporphyrinogen Oxidase (PPO) inhibitor |

Data sourced from multiple chemical databases and research articles. herts.ac.uknih.govebi.ac.uk

Role of Protoporphyrinogen Oxidase (PPO) Inhibitor Herbicides in Crop Protection

Protoporphyrinogen oxidase (PPO) inhibiting herbicides, classified as Group 14 herbicides, play a critical role in modern crop protection. nih.gov Their primary function is to inhibit the PPO enzyme, which catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. nih.gov This step is the last common intermediate in the biosynthetic pathway for both chlorophylls (B1240455) and hemes in plants. nih.gov

The inhibition of the PPO enzyme leads to an accumulation of its substrate, protoporphyrinogen IX, in the plant cells. This excess substrate leaks from its normal pathway and, in the presence of light and oxygen, undergoes a non-enzymatic oxidation that produces highly reactive singlet oxygen. This reactive oxygen species initiates a cascade of lipid peroxidation, rapidly destroying cell membranes. The result is a swift breakdown of cell integrity, leading to leakage of cellular contents, tissue necrosis (browning), and ultimately, the death of the susceptible plant. nih.gov

The rapid, contact-type action and distinct mode of action make PPO inhibitors especially valuable for several reasons:

Resistance Management: They are highly effective against many broadleaf weed species that have developed resistance to other major herbicide classes, including glyphosate and ALS inhibitors. justia.com This makes them a cornerstone of resistance management programs.

Broad-spectrum Control: They control a wide array of difficult-to-manage broadleaf weeds. herts.ac.uk

Application Flexibility: Different PPO inhibitors offer pre-emergence (soil-applied) and post-emergence (foliar-applied) activity, providing flexibility in weed control strategies. nih.gov

The continued efficacy of PPO inhibitors like this compound is vital for sustainable agriculture, enabling growers to manage resistant weeds and protect crop yields. justia.com

Table 2: Examples of Chemical Families within PPO-Inhibiting Herbicides (Group 14)

| Chemical Family | Example Compound(s) |

|---|---|

| Triazolones | This compound, Sulfentrazone, Carfentrazone-ethyl |

| Diphenyl Ethers | Fomesafen (B1673529), Lactofen (B128664) |

| N-phenylphthalimides | Flumioxazin |

| Oxadiazoles | Oxadiazon |

This table provides representative examples and is not exhaustive.

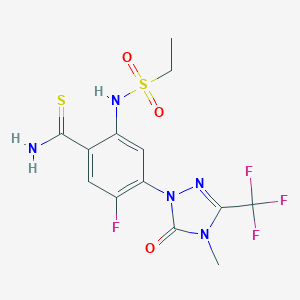

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(ethylsulfonylamino)-5-fluoro-4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F4N5O3S2/c1-3-27(24,25)20-8-5-9(7(14)4-6(8)10(18)26)22-12(23)21(2)11(19-22)13(15,16)17/h4-5,20H,3H2,1-2H3,(H2,18,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKBXDHACCFCTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC(=C(C=C1C(=S)N)F)N2C(=O)N(C(=N2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F4N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057998 | |

| Record name | Bencarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173980-17-1 | |

| Record name | Bencarbazone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173980171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bencarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENCARBAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L6YBH3E98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies for Bencarbazone

Established Synthetic Pathways for Bencarbazone

The synthesis of this compound involves a series of well-defined chemical reactions to construct its molecular framework. These pathways are designed to be efficient and produce the target compound in high yield.

Key Reaction Steps and Intermediates in this compound Synthesis

The synthesis of compounds structurally related to this compound, such as those containing a 1,2,4-triazole (B32235) ring, often follows a plausible multi-step route. A general approach can be adapted from methodologies used for analogous triazole-carbothioamide hybrids. vulcanchem.com

A potential synthetic pathway involves the following key steps:

Formation of a Benzene-1-carbothioamide derivative: This can be achieved by reacting a substituted benzoyl chloride with ammonium (B1175870) thiocyanate. vulcanchem.com

Introduction of a Hydrazine (B178648) Moiety: The resulting carbothioamide then reacts with hydrazine hydrate (B1144303) to form a benzene-1-carbothiohydrazide. vulcanchem.com

Cyclization to form the 1,2,4-Triazole Ring: The intermediate thiosemicarbazide (B42300) undergoes cyclization, often catalyzed by a base and using a reagent like formic acid, to form the triazole ring. vulcanchem.com

Novel intermediates are also being developed to create diverse derivatives. For instance, compounds of formula (III) and (V) have been identified as new intermediates for synthesis. googleapis.com

| Intermediate Type | General Structure/Formula | Potential Use in Synthesis |

| Benzene-1-carbothioamide derivative | Ar-C(=S)NH₂ | Precursor to the triazole ring |

| Benzene-1-carbothiohydrazide | Ar-C(=S)NHNH₂ | Intermediate for cyclization |

| Novel Intermediates (Formula III, V) | Specific proprietary structures | Used to create diverse final compounds. googleapis.com |

Methodological Advancements in this compound Production

Advancements in chemical synthesis aim to improve yield, reduce costs, and increase the efficiency of production. In the context of related pyrazole (B372694) compounds, a key advancement involves a rearrangement reaction. The solvent used in the preceding esterification step can be the same as the one needed for the rearrangement, streamlining the process. googleapis.com The reaction times for these steps are typically between 0.5 to 24 hours. googleapis.com For N-alkylation reactions, the presence of an alkali is necessary, with reaction times ranging from 0.5 to 48 hours. googleapis.com

Design and Synthesis of Novel this compound Analogues

The design and synthesis of new analogues of existing compounds are crucial for discovering molecules with improved or novel properties. This often involves introducing different functional groups or modifying the core structure.

Fluorinated Sulphonamide Derivatives of this compound

The incorporation of fluorine and sulphonamide groups into molecules is a significant strategy in developing new agrochemicals. researchgate.net Fluorinated sulphonamide derivatives have shown considerable biomedical and crop protection potential. researchgate.net The synthesis of these compounds has become more accessible and cost-effective with technological advancements. researchgate.net

For example, 4-Fluorobenzenesulfonamide is a key building block used in the synthesis of various active pharmaceutical ingredients and bioimaging fluorophores. ossila.com It can be used to create PI3K/mTOR dual inhibitors and has applications in the functionalization of rhodamines for high-resolution bioimaging. ossila.com The presence of a fluorine atom can enhance metabolic stability. researchgate.net

| Derivative Class | Key Structural Feature | Potential Applications |

| Fluorinated Sulphonamides | Presence of both fluorine and sulphonamide groups. researchgate.net | Agrochemicals, Pharmaceuticals. researchgate.net |

| 4-Fluorobenzenesulfonamide based | Para-substituted fluorinated benzenesulfonamide (B165840). ossila.com | PI3K/mTOR inhibitors, bioimaging. ossila.com |

Exploration of Heterocyclic Modifications in this compound Structure

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a major focus in the development of new bioactive molecules. uou.ac.in Modifications to the heterocyclic core of a molecule can lead to compounds with a wide range of biological activities. researchgate.net

The synthesis of novel chalcone (B49325) derivatives containing a 1,2,4-oxadiazole (B8745197) moiety has been explored to discover lead compounds for agricultural use. frontiersin.org Similarly, the synthesis of novel benzothiophene (B83047) analogues has been investigated to develop covalent antagonists for specific biological targets. nih.gov The introduction of different heterocyclic rings, such as pyrazole, can also lead to new derivatives with potential herbicidal activity. frontiersin.org

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal and agricultural chemistry. gardp.org They aim to identify the key structural features of a molecule that are responsible for its biological activity. gardp.org This knowledge allows for the rational design of new and more effective compounds. gardp.org

For various classes of compounds, SAR studies have revealed important insights:

Benzimidazole (B57391) Derivatives: Substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold significantly influence their anti-inflammatory activity. mdpi.com The presence of an electron-withdrawing moiety can enhance antibacterial activity. researchgate.net

Benzoic Acid Derivatives: Strong electron-donating groups attached to the benzene (B151609) ring with average lipophilicity are important for potent antisickling activity. iomcworld.com Hydrophilic substituents on the phenyl ring are also crucial. iomcworld.com

Sulfonamides: A free aromatic amino group in the para-position relative to the sulfonamide group is essential for antibacterial activity. ekb.eg

These principles can be applied to the design of novel this compound derivatives to optimize their desired properties.

Identification of Pharmacophoric Features for Herbicidal Efficacy

This compound is a member of the triketone class of herbicides, which are known inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govnih.gov The herbicidal activity of this compound and related compounds is intrinsically linked to specific molecular features, known as pharmacophores, that are essential for binding to the active site of the HPPD enzyme. nih.gov The central pharmacophoric element for this class of herbicides is the β-triketone moiety. nih.gov This structural feature is crucial for chelating the Fe(II) cofactor within the enzyme's active site, a key interaction for inhibiting its catalytic function.

Key pharmacophoric features identified for HPPD-inhibiting herbicides like this compound include:

A Triketone or Diketone Moiety: This group is fundamental for coordinating with the iron atom in the HPPD active site. nih.govresearchgate.net

An Aromatic Ring System: A substituted phenyl group, as seen in this compound, or other aromatic systems are vital for establishing interactions, such as π-π stacking and hydrophobic contacts, with amino acid residues (e.g., Phenylalanine, Tyrosine) in the enzyme's binding pocket. sci-hub.se

Specific Substitution Patterns: The nature and position of substituents on the aromatic ring significantly influence binding affinity and, consequently, herbicidal activity. Electron-withdrawing groups, such as the trifluoromethyl (-CF3) and sulfonyl groups found in many potent HPPD inhibitors, often enhance efficacy. researchgate.net

The following table summarizes the key pharmacophoric features and their established roles in the herbicidal activity of triketone compounds.

| Pharmacophoric Feature | Role in Herbicidal Efficacy | Key Interactions |

| β-Triketone Moiety | Essential for enzyme inhibition. | Chelates the Fe(II) ion in the HPPD active site. |

| Aromatic Ring | Anchors the molecule in the active site. | Participates in π-π stacking and hydrophobic interactions with enzyme residues. |

| Substituents on Ring | Modulates binding affinity and electronic properties. | Forms additional hydrophobic or polar contacts; influences the molecule's overall conformation. |

Research has shown that modifying these core features by splicing in different active groups can lead to the development of novel herbicides with varied spectrums of activity and crop selectivity. nih.govnih.gov

Stereochemical Considerations in this compound Derivative Activity

While the this compound molecule itself is achiral, the introduction of chiral centers during the synthesis of its derivatives can have a profound impact on their herbicidal efficacy. When a molecule is chiral, it exists as two non-superimposable mirror images called enantiomers. In biological systems, such as the active site of an enzyme, these enantiomers can exhibit significantly different activities—a phenomenon known as stereoselectivity.

For herbicides that target enzymes, it is common for one enantiomer (the eutomer) to fit much more effectively into the chiral binding pocket of the enzyme than the other (the distomer), leading to a higher inhibitory effect. Research on various classes of herbicides has consistently demonstrated the importance of stereochemistry in determining biological activity.

In the context of triketone herbicides, derivatization efforts often involve modifying the core structure, which can introduce stereocenters. For example, creating derivatives of the cyclohexanedione ring or the side chain can result in chiral compounds. Studies on other chiral herbicides have shown that the biological activity can reside predominantly or exclusively in one enantiomer. For instance, if a hypothetical chiral derivative of this compound were synthesized, it would be expected that the (R)- and (S)-enantiomers would display different levels of herbicidal potency due to differential binding at the HPPD target site.

The table below illustrates a hypothetical example of how stereochemistry could influence the herbicidal activity of a this compound derivative, based on common findings for other chiral pesticides. The activity is often measured by the concentration required to inhibit 50% of the target enzyme's activity (IC50), where a lower value indicates higher potency.

| Compound | Enantiomer | Relative Herbicidal Activity (Hypothetical IC50 in µM) |

| Chiral this compound Derivative A | (R)-enantiomer | 0.5 |

| (S)-enantiomer | 15.0 | |

| Racemic Mixture | 7.8 |

This differential activity underscores the importance of stereochemical considerations in the design and development of new, more efficient, and potentially more environmentally specific herbicides. usda.gov By focusing on the synthesis of the more active enantiomer, it is possible to create products that are more potent at lower application rates.

Molecular and Biochemical Mechanisms of Action of Bencarbazone in Plants

Detailed Mechanism of Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition by Bencarbazone

The primary mode of action for this compound is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the tetrapyrrole biosynthesis pathway. hracglobal.comlsuagcenter.comfrontiersin.org This pathway is responsible for the production of essential molecules like chlorophylls (B1240455) and hemes. lsuagcenter.comunl.edu

Enzymatic Target Identification and Characterization in Susceptible Weeds

The enzymatic target of this compound is protoporphyrinogen oxidase (PPO), also known as protox. lsuagcenter.comwikipedia.org In plants, two isoforms of PPO exist: PPO1, located in the plastids where chlorophyll (B73375) and heme are synthesized, and PPO2, found in the mitochondria for heme production. frontiersin.orgchimia.ch Both isoforms are potential targets for PPO-inhibiting herbicides. frontiersin.org PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a crucial step in the biosynthesis of both chlorophyll and heme. frontiersin.orgunl.edu The inhibition of this enzyme is the foundational mechanism of action for several herbicide families, including the triazolones to which this compound belongs. wikimedia.orgnel.edu

Molecular Interactions of this compound with the PPO Active Site

This compound interacts with the active site of the PPO enzyme, a hydrophobic cavity situated at the interface of the FAD-binding and substrate-binding domains. chimia.ch This interaction prevents the natural substrate, protoporphyrinogen IX, from binding and being oxidized. While the precise interactions for this compound are not detailed in the provided results, studies on other PPO inhibitors reveal common binding features. For instance, some inhibitors form hydrogen bonds and van der Waals forces with key amino acid residues within the active site, such as Arginine (Arg) and Phenylalanine (Phe). researchgate.netnih.gov These interactions stabilize the inhibitor within the active site, effectively blocking enzymatic activity. nih.govnih.gov

Downstream Biochemical Pathway Disruptions Induced by this compound

The inhibition of PPO by this compound triggers a cascade of disruptive biochemical events within the plant cell.

Aberrant Accumulation of Protoporphyrin IX

When PPO is inhibited by this compound, its substrate, protoporphyrinogen IX, accumulates within the cell. lsuagcenter.comfrontiersin.org This excess protoporphyrinogen IX moves from its site of synthesis in the chloroplast or mitochondria into the cytoplasm. lsuagcenter.comfrontiersin.org In the cytoplasm, it is non-enzymatically oxidized to protoporphyrin IX. frontiersin.org Under normal conditions, the concentration of protoporphyrin IX is kept very low. unl.edu However, due to PPO inhibition, protoporphyrin IX accumulates to toxic levels. lsuagcenter.comunl.edu

Generation of Cellular Oxidative Stress via Reactive Oxygen Species

The accumulated protoporphyrin IX is a potent photosensitizer. unl.eduwikipedia.org In the presence of light and oxygen, it becomes highly reactive and generates singlet oxygen (¹O₂), a type of reactive oxygen species (ROS). lsuagcenter.comfrontiersin.org This surge in ROS leads to significant oxidative stress within the plant cells. nih.govmdpi.com Oxidative stress is a condition where the production of reactive species overwhelms the plant's antioxidant defense mechanisms. caymanchem.comfrontiersin.org This leads to widespread damage to cellular components. caymanchem.comfrontiersin.org

Physiological and Cellular Responses in Plants to this compound Application

The biochemical disruptions caused by this compound manifest as distinct physiological and cellular symptoms in susceptible plants. The generation of ROS initiates a process called lipid peroxidation, where the lipids in cell membranes are attacked and degraded. lsuagcenter.comwikipedia.org This leads to the loss of membrane integrity, causing cellular contents to leak and ultimately resulting in cell death. frontiersin.org

Visible symptoms in plants treated with PPO inhibitors like this compound include chlorosis (yellowing of leaves) and desiccation (drying out). wikipedia.org These symptoms are a direct consequence of the widespread cellular damage caused by oxidative stress. scielo.br The plant's internal defense systems, including antioxidant enzymes, are activated to counteract the oxidative stress, but are often overwhelmed by the rapid production of ROS. mdpi.comscielo.br This leads to a cascade of negative effects, including reduced photosynthetic efficiency and retarded growth, culminating in the death of the weed. scielo.brmdpi.com

Interactive Data Table: Key Research Findings on PPO Inhibition and its Consequences

| Finding | Description | Supporting Evidence |

| Enzyme Inhibition | This compound belongs to the triazolone chemical family, which acts by inhibiting the Protoporphyrinogen Oxidase (PPO) enzyme. wikimedia.org | PPO is the last common enzyme in the biosynthesis of chlorophyll and heme, making it an ideal target for herbicides. chimia.ch |

| Substrate Accumulation | Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX. frontiersin.org | This accumulated substrate moves from the chloroplast to the cytoplasm. lsuagcenter.com |

| Toxic Intermediate Formation | In the cytoplasm, protoporphyrinogen IX is converted to protoporphyrin IX, which is toxic at high concentrations. lsuagcenter.comfrontiersin.org | Protoporphyrin IX is a potent photosensitizer. unl.edu |

| Oxidative Stress | In the presence of light, protoporphyrin IX generates reactive oxygen species (ROS), causing severe oxidative stress. lsuagcenter.comfrontiersin.org | This leads to lipid peroxidation and cell membrane disruption. lsuagcenter.comwikipedia.org |

| Plant Symptoms | The cellular damage manifests as chlorosis, necrosis, and desiccation, leading to plant death. wikipedia.orgpomais.com | These symptoms are characteristic of light-dependent bleaching herbicides. chimia.ch |

Comparative Analysis of this compound's Action with Other PPO Inhibitor Herbicides

A comparative analysis of this compound with PPO inhibitor herbicides is not a valid comparison due to their distinct modes of action. Such an analysis would be akin to comparing the mechanisms of two fundamentally different classes of drugs.

To provide a scientifically sound comparison, it is more appropriate to compare this compound with other ALS inhibitor herbicides or to contrast its mechanism with that of PPO inhibitors to highlight their differences.

| Feature | This compound (ALS Inhibitor) | PPO Inhibitors (e.g., Acifluorfen, Fomesafen) |

| Primary Target Enzyme | Acetolactate Synthase (ALS) ontosight.ai | Protoporphyrinogen Oxidase (PPO) pioneer.comucanr.edu |

| Biochemical Pathway Inhibited | Branched-chain amino acid biosynthesis (Valine, Leucine (B10760876), Isoleucine) ontosight.ai | Chlorophyll and Heme biosynthesis pioneer.comucanr.edu |

| Primary Mechanism of Cell Death | Starvation of essential amino acids, leading to cessation of cell division and growth ontosight.ai | Rapid, light-dependent membrane destruction via lipid peroxidation pioneer.com |

| Symptomology | Slow onset, stunting, chlorosis of new growth | Rapid contact burn, necrosis, and bronzing of treated tissues pioneer.com |

Table 1: Comparative Mechanisms of this compound and PPO Inhibitor Herbicides

Weed Biology and Herbicide Resistance to Bencarbazone

Mechanisms Conferring Herbicide Resistance to PPO Inhibitors Relevant to Bencarbazone

Resistance to PPO-inhibiting herbicides, a category to which this compound belongs, is broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govagronomyjournals.com Both mechanisms can prevent the herbicide from effectively killing the weed.

Target-site resistance (TSR) occurs when a mutation in the gene encoding the target enzyme reduces the herbicide's ability to bind to it. For PPO inhibitors, the primary target is the PPO enzyme, encoded by the nuclear gene PPX2. nih.gov Several mutations in the PPX2 gene have been identified in resistant weed populations, which are known to confer broad cross-resistance to various PPO-inhibiting herbicides. nih.govmdpi.com

The most well-documented mutation is a deletion of the glycine (B1666218) codon at position 210 (ΔG210). nih.govscirp.org This deletion alters the structure of the PPO enzyme, which is thought to enlarge the active-site cavity and reduce the binding affinity for PPO-inhibiting herbicides. nih.gov This ΔG210 mutation was first identified in common waterhemp (Amaranthus tuberculatus) and has since been found in Palmer amaranth (B1665344) (Amaranthus palmeri). nih.govscirp.org

Other significant point mutations conferring resistance have been identified at different positions on the PPO2 enzyme. These include substitutions at the arginine-128 (R128) and glycine-399 (G399) positions. mdpi.commdpi.com For instance, substitutions at R128 to glycine (R128G), methionine (R128M), or leucine (B10760876) (R128L) have been confirmed to endow resistance. mdpi.commdpi.com The presence of these mutations often results in varying levels of resistance to different PPO herbicides. nih.gov

Table 1: Common Target-Site Mutations in the PPX2 Gene Conferring Resistance to PPO-Inhibiting Herbicides

| Mutation | Amino Acid Change | Weed Species | Reference |

|---|---|---|---|

| ΔG210 | Deletion of Glycine at position 210 | Amaranthus tuberculatus, Amaranthus palmeri | nih.govscirp.org |

| R128G | Arginine to Glycine at position 128 | Amaranthus tuberculatus, Amaranthus retroflexus | mdpi.com |

| R128M | Arginine to Methionine at position 128 | Amaranthus palmeri | mdpi.com |

| R128L | Arginine to Leucine at position 128 | Euphorbia heterophylla | researchgate.net |

| G399A | Glycine to Alanine at position 399 | Amaranthus palmeri | mdpi.com |

Non-target-site resistance (NTSR) involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site. researchgate.net These mechanisms are often more complex than TSR and can confer resistance to multiple herbicide classes with different modes of action. googleapis.comnih.gov

One of the most significant NTSR mechanisms is enhanced metabolic detoxification, where the resistant weed biotype can rapidly break down the herbicide into non-toxic metabolites. iastate.eduksu.edu This process typically occurs in three phases, involving enzymes such as cytochrome P450 monooxygenases (P450s) in Phase I and glutathione (B108866) S-transferases (GSTs) in Phase II. nih.goviastate.edu

In several PPO-resistant weed populations, particularly those lacking target-site mutations, enhanced metabolism has been identified as the primary resistance mechanism. mdpi.com For example, studies on Amaranthus retroflexus have shown that pre-treatment with P450 inhibitors like malathion (B1675926) can restore sensitivity to the PPO inhibitor fomesafen (B1673529) in resistant populations, indicating that P450-mediated metabolism is a key factor in the resistance. mdpi.com This metabolic pathway is a concern because it can lead to broad cross-resistance, potentially reducing the effectiveness of various PPO inhibitors, including this compound. ksu.edu

Reduced absorption or altered translocation of a herbicide can also contribute to resistance by limiting the amount of the active ingredient that reaches the PPO enzyme in the chloroplasts and mitochondria. agronomyjournals.comresearchgate.net This form of NTSR has been documented as a primary resistance mechanism for herbicides like glyphosate (B1671968). researchgate.net While less commonly reported for PPO inhibitors, altered translocation has been identified in some resistant weed biotypes. mdpi.comfrontiersin.org For example, studies on 2,4-D resistant Papaver rhoeas and Hirschfeldia incana have shown that reduced translocation from the treated leaves contributes significantly to resistance. mdpi.com Any physiological or anatomical changes in a weed that restrict the movement of this compound from the point of contact to its site of action could contribute to a reduction in its efficacy. researchgate.net

Non-Target-Site Resistance Mechanisms

Molecular and Ecological Dynamics of this compound Resistance Evolution in Weed Populations

The evolution of herbicide resistance in a weed population is a classic example of natural selection, driven by the intense pressure exerted by repeated herbicide applications. ucdavis.eduresearchgate.net Initially, a weed population may contain a few individuals with naturally occurring genetic traits that allow them to survive a herbicide application. nih.gov When a herbicide like this compound is used repeatedly, these resistant individuals survive and reproduce, passing the resistance traits to their offspring. Over generations, the proportion of resistant individuals in the population increases, eventually leading to field-level control failure.

The dynamics of this evolution depend on several factors, including the initial frequency of resistance alleles, the genetic diversity of the weed population, the intensity of the selection pressure (i.e., how often the herbicide is used), and the fitness of the resistant biotypes in the absence of the herbicide. researchgate.netnih.gov Both TSR and NTSR mechanisms can spread through pollen and seed dispersal, allowing resistance to move between fields and across regions. researchgate.net

The formal characterization of a suspected resistant weed biotype is essential for confirming resistance and understanding its scope. hracglobal.com This process typically begins with whole-plant dose-response assays conducted under controlled greenhouse conditions. hracglobal.comscirp.org These bioassays compare the response of the suspected resistant population to a known susceptible population across a range of herbicide doses to determine a resistance index (RI), which quantifies the level of resistance.

Following confirmation of resistance, molecular analyses are often conducted to identify the underlying mechanism. scirp.org For PPO inhibitors, this involves sequencing the PPX2 gene to detect known target-site mutations. scirp.org If no target-site mutations are found, further studies, such as metabolism experiments using radiolabeled herbicides or the use of metabolic inhibitors, are performed to investigate NTSR mechanisms. mdpi.com

While specific characterizations of this compound-resistant biotypes are not widely documented in peer-reviewed literature, the extensive research on other PPO inhibitors provides a strong basis for what to expect. Biotypes of Amaranthus species resistant to herbicides like fomesafen and lactofen (B128664) have been extensively characterized, often showing cross-resistance to other PPO inhibitors. scirp.org

Table 2: Characterization of PPO-Inhibitor Resistant Weed Biotypes and Cross-Resistance Patterns

| Weed Species | Resistant To | Resistance Mechanism | Cross-Resistance Confirmed | Reference |

|---|---|---|---|---|

| Amaranthus palmeri | Fomesafen | ΔG210 mutation | Acifluorfen, Lactofen, Carfentrazone, Sulfentrazone | scirp.org |

| Amaranthus tuberculatus | Fomesafen | ΔG210 mutation | Lactofen | google.com |

| Amaranthus retroflexus | Fomesafen | R128G mutation and Enhanced Metabolism (P450 & GST) | Atrazine (PSII inhibitor), Nicosulfuron (ALS inhibitor) | mdpi.com |

| Euphorbia heterophylla | Fomesafen | R128L mutation | Saflufenacil, Carfentrazone-ethyl | researchgate.net |

Factors Influencing the Selection and Spread of Resistance

The development and proliferation of weed populations resistant to herbicides is a significant challenge in agriculture, driven by a combination of genetic, biological, and operational factors. numberanalytics.comagronomyjournals.com For this compound, a sulfonylurea herbicide that inhibits the acetolactate synthase (ALS) enzyme, understanding these drivers is essential for its continued effectiveness. ontosight.ai

Key Influencing Factors:

Selection Pressure: The most critical factor in the evolution of resistance is the intense selection pressure from the repeated use of herbicides with the same mode of action. numberanalytics.comhracglobal.com Each application eliminates susceptible individuals, allowing naturally occurring resistant plants to survive, reproduce, and pass on their resistance traits. uq.edu.au Over time, this leads to a predominantly resistant weed population. cabidigitallibrary.org

Genetic Basis of Resistance: Resistance can arise from different genetic mechanisms. agronomyjournals.com

Target-Site Resistance (TSR): This involves genetic mutations in the gene that codes for the target enzyme, in this case, the ALS enzyme. ontosight.airesearchgate.net These mutations alter the enzyme's structure, reducing the herbicide's ability to bind to it and exert its lethal effect. numberanalytics.com

Non-Target-Site Resistance (NTSR): This mechanism involves processes that prevent the herbicide from reaching its target in a lethal concentration. agronomyjournals.com This can include enhanced metabolism, where the plant breaks down the herbicide into non-toxic substances more rapidly. agronomyjournals.com

Gene Flow: Resistance can spread geographically through the movement of genes via pollen or seeds from resistant plants. numberanalytics.comcabidigitallibrary.org Farm machinery and contaminated crop seeds can also contribute significantly to the dispersal of resistant weed seeds to new fields. numberanalytics.com

Weed Biology: The inherent biological characteristics of a weed species influence how quickly resistance develops. uq.edu.au Species with high seed production, a long-lived seedbank, and high genetic diversity are more prone to evolving resistance. hracglobal.comuq.edu.au A large seedbank can dilute the effects of management practices by harboring susceptible seeds that germinate over time. uq.edu.au

Agronomic Practices: Cropping systems that rely heavily on a single herbicide or herbicides from the same mode-of-action group create a high-risk environment for resistance development. hracglobal.comawsjournal.org Monocultures, in particular, often limit the diversity of available weed management tools. awsjournal.org

Academic Strategies for Mitigating this compound Resistance

To preserve the utility of this compound and other herbicides, academic and industry experts advocate for proactive and diverse management strategies. These approaches aim to reduce selection pressure and manage weed populations in a more holistic and sustainable manner.

Rational Herbicide Rotation and Mixture Programs

A primary strategy for managing herbicide resistance is the planned rotation and combination of herbicides with different modes of action (MOA). hracglobal.comhracglobal.com The goal is to avoid the repeated use of a single MOA against a weed population, which would select for resistant individuals. hracglobal.com

Herbicide Rotation: This involves alternating herbicides with different MOAs in successive growing seasons or applications. croplife.org.au For example, after using this compound (an ALS inhibitor, Group 2), a grower might switch to a herbicide from a different group, such as an EPSP synthase inhibitor (e.g., Glyphosate, Group 9) or a synthetic auxin (e.g., Dicamba, Group 4) in the following season. hracglobal.comcroplife.org.au More complex rotation patterns have been shown to be more effective at delaying resistance than simple rotations. nih.gov

Herbicide Mixtures: Tank-mixing two or more herbicides with different effective MOAs in a single application is another powerful tactic. hracglobal.comcroplife.org.au This strategy increases the chances of controlling weeds that may be resistant to one of the components in the mix. hracglobal.com For this to be successful, each herbicide in the mixture should be effective against the target weed and used at a rate that would provide control on its own. croplife.org.au

The table below illustrates a conceptual herbicide rotation plan designed to minimize resistance.

| Year | Crop Example | Herbicide MOA Group | Chemical Compound Example |

| 1 | Corn | Group 2 (ALS inhibitor) | This compound |

| 2 | Soybean | Group 9 (EPSP synthase inhibitor) | Glyphosate |

| 3 | Corn | Group 4 (Synthetic auxins) | Dicamba |

| 4 | Soybean | Group 14 (PPO inhibitor) | Fomesafen |

This table is for illustrative purposes only and does not constitute a specific recommendation.

Integrated Weed Management Approaches to Preserve this compound Efficacy

Integrated Weed Management (IWM) is a comprehensive approach that combines multiple control tactics, reducing the sole reliance on herbicides. growiwm.orgagronomyjournals.com By diversifying control methods, IWM minimizes the selection pressure for herbicide resistance. awsjournal.orgagronomyjournals.com

Key components of an IWM program include:

Cultural Control: These practices aim to give the crop a competitive advantage over weeds. growiwm.org Strategies include using competitive crop varieties, optimizing planting dates and density, implementing crop rotation, and using cover crops to suppress weed growth. awsjournal.orggrowiwm.org

Mechanical and Physical Control: This involves physically removing or disrupting weed growth. agronomyjournals.com Tactics like tillage can control emerged weeds, while methods like harvest weed seed control (e.g., chaff carts, seed pulverization) prevent weed seeds from returning to the soil seedbank. canolacouncil.orgcereals.co.ke

Biological Control: This involves using living organisms, such as insects or pathogens, to suppress weed populations. hracglobal.com While not always a primary method, it can be part_of a long-term, sustainable strategy. hracglobal.com

Scouting and Monitoring: Regularly scouting fields is essential to identify which weed species are present, their locations, and their densities. iastate.edu This allows for timely and targeted interventions and helps in the early detection of potentially resistant weed patches before they spread. agronomyjournals.comiastate.edu

By combining these varied tactics, IWM creates a multi-faceted management system that is more resilient and sustainable, helping to preserve the effectiveness of valuable herbicides like this compound for the future. cereals.co.ke

Environmental Fate and Ecotoxicological Studies of Bencarbazone

Environmental Persistence and Degradation Pathways of Bencarbazone

This compound is a triazolone herbicide, and its persistence in the environment is dictated by a combination of microbial, photolytic, and abiotic processes. While specific data for this compound is limited in public literature, the behavior of analogous sulfonylaminocarbonyltriazolinone and triazolone herbicides provides significant insight into its expected environmental fate. The dissipation of these herbicides is primarily governed by microbial degradation in soil and photolysis in aquatic environments. usda.gov The persistence of these compounds can be influenced by soil characteristics and climatic conditions, with reported soil half-lives for related compounds ranging from a few weeks to several months. usda.govresearchgate.net

Microbial Degradation Kinetics in Soil and Aquatic Environments

Microbial degradation is the principal pathway for the breakdown of triazolone herbicides in soil. usda.goverams.com For structurally similar herbicides like flucarbazone (B134062), aerobic soil metabolism is a key dissipation process, with half-lives (DT50) reported to range from 23 to 224 days, depending on the specific soil type. regulations.gov Another analog, propoxycarbazone (B136408), exhibited soil half-lives of 31 days in loam soil and 54 days in sandy-loam and clay-loam soils. researchgate.net The rate of degradation is influenced by factors such as soil moisture, temperature, organic matter content, and the composition of the microbial community. usda.govfao.org

In aquatic systems, microbial degradation also contributes to the dissipation of these herbicides. Flucarbazone, a related compound, is considered moderately persistent in anaerobic aquatic environments, with metabolic half-lives calculated to be between 73 and 657 days. regulations.gov The rate of degradation in these environments is often slower than in aerobic soils and is highly dependent on the presence of adapted microorganisms.

Table 1: Soil Degradation Half-Life (DT50) for Herbicides Structurally Related to this compound

| Herbicide | Soil Type | Half-Life (DT50) in Days | Reference |

|---|---|---|---|

| Flucarbazone | Various | 23 - 224 | regulations.gov |

| Propoxycarbazone | Loam | 31 | researchgate.net |

| Propoxycarbazone | Sandy-Loam / Clay-Loam | 54 | researchgate.net |

| Bentazon | Various | 4.6 - 65 | usda.gov |

Photolytic and Abiotic Degradation Processes of this compound

Abiotic degradation processes, including photolysis (degradation by sunlight) and hydrolysis (reaction with water), can be significant dissipation pathways, particularly in aquatic environments. However, herbicides in the sulfonylaminocarbonyl-triazolinone class have shown considerable stability against these processes. For example, flucarbazone is reported to be stable to hydrolysis at environmentally relevant pH levels (pH 5, 7, and 9) and to photolysis in both water and soil, with half-lives exceeding 210 days. regulations.gov In contrast, some studies on the related herbicide bentazon show that photolysis is a key degradation pathway in aquatic settings. usda.govmdpi.com The rate of photolytic degradation can be influenced by water clarity and the presence of photosensitizing substances. csbsju.edu

Hydrolysis is generally not considered a major degradation pathway for this class of herbicides under typical environmental conditions. regulations.govviu.ca The stability of the chemical structure to hydrolysis contributes to its potential persistence in environments where microbial and photolytic activities are limited.

Identification and Fate of this compound Metabolites in the Environment

The degradation of sulfonylaminocarbonyltriazolinone herbicides, such as this compound, is expected to proceed via the cleavage of the sulfonylurea bridge. acs.orgacs.org This process typically yields two primary types of metabolites: a benzenesulfonamide (B165840) metabolite and a triazolinone metabolite. acs.orgacs.orgusda.gov

Studies on the metabolites of flucarbazone and propoxycarbazone have shown that these breakdown products can persist in the environment. acs.orgnih.gov The fate of these metabolites is influenced by their interaction with soil particles. Research indicates that with time (a process known as "aging"), these metabolites become more strongly bound (sorbed) to the soil matrix compared to the parent herbicide. nih.govusda.gov This increased sorption reduces their availability in the soil solution, which consequently limits their mobility and potential for uptake by plants or further microbial degradation. acs.orgusda.gov While the degradation of these metabolites does occur, the formation of bound, unextractable residues is a significant factor in their environmental persistence. acs.org

Transport and Distribution of this compound in Environmental Compartments

The movement of this compound in the environment is largely determined by its physical and chemical properties, particularly its water solubility and its tendency to adsorb to soil particles. Given that herbicides in this class are generally mobile, there is potential for transport from the application site into soil profiles and adjacent water bodies. regulations.govregulations.gov

Soil Adsorption, Desorption, and Leaching Potential

The mobility of a pesticide in soil is often described by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). A lower Koc value indicates weaker adsorption to soil and thus a higher potential for leaching. chemsafetypro.com Thiencarbazone-methyl, a related triazolinone herbicide, is considered mobile to moderately mobile, with reported Koc values ranging from 59.86 to 236 mL/g. regulations.gov Similarly, the herbicide bentazon exhibits weak soil sorption, with distribution coefficients (Kd) ranging from 0.140 to 0.321 mL/g. nih.gov This suggests that this compound likely has a moderate to high potential for leaching.

Soil properties play a critical role in determining the extent of adsorption. usda.gov Sorption is generally greater in soils with higher organic matter and clay content. erams.comusda.gov For bentazon, sorption was found to be a function of both organic matter content and soil pH, with lower sorption occurring in soils with low organic matter and high pH. nih.gov Desorption studies on related compounds have shown that the process can be partially irreversible, indicating that a fraction of the herbicide can become tightly bound to soil particles, reducing its mobility over time. usda.gov

Table 2: Soil Adsorption Coefficients for Herbicides Structurally Related to this compound

| Herbicide | Coefficient Type | Value Range | Mobility Potential | Reference |

|---|---|---|---|---|

| Thiencarbazone-methyl | Koc | 59.86 - 236 L/kg | Mobile to Moderately Mobile | regulations.gov |

| Bentazon | Kd | 0.140 - 0.321 L/kg | High | nih.gov |

Runoff and Movement into Surface Water Bodies

Due to its expected mobility and water solubility, this compound may be transported from treated fields into surface water bodies through runoff. ucanr.edu The potential for runoff is highest when rainfall or irrigation events occur shortly after application, before the herbicide has had sufficient time to adsorb to soil particles or degrade. grdc.com.au The properties of related herbicides, such as the high solubility and mobility of flucarbazone, have raised concerns about potential surface and groundwater contamination. regulations.gov Management practices that reduce soil erosion and surface runoff can mitigate the movement of this compound into aquatic ecosystems.

Ecotoxicological Research on this compound's Interactions with Non-Target Organisms (General Academic Focus)

Comprehensive ecotoxicological research focused specifically on this compound's interactions with a wide range of non-target organisms is not sufficiently documented in accessible scientific literature. General statements indicate a moderate toxicity to certain aquatic and soil-dwelling invertebrates, but in-depth academic studies are not available. herts.ac.uk

Detailed studies on the impact of this compound on the biodiversity of non-target terrestrial and aquatic plants are not available. Information regarding its potential to cause shifts in plant community structure, affect the growth and reproduction of non-target species, or its long-term effects on plant ecosystems has not been published in the reviewed scientific literature.

Due to the lack of specific research findings and data tables for this compound in the public domain, a detailed and scientifically accurate article adhering to the requested structure cannot be generated at this time.

Advanced Analytical Methodologies for Bencarbazone Detection and Quantification

Chromatographic Techniques for Bencarbazone Analysis

Chromatography is a fundamental separation technique widely used for the analysis of pesticide residues like this compound. khanacademy.orgijpsjournal.com It involves the separation of components in a mixture based on their differential distribution between a stationary phase and a mobile phase. khanacademy.orgijpsjournal.com

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for separating, identifying, and quantifying compounds in a mixture. ebsco.comoxfordindices.com It is particularly well-suited for the analysis of polar, less volatile, or thermally unstable compounds that are not amenable to gas chromatography. oxfordindices.com The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase under high pressure. ebsco.com

For the analysis of this compound and related compounds like bentazone (B1668011), reversed-phase HPLC is a common approach. nih.gov In this mode, a nonpolar stationary phase (such as C18) is used with a more polar mobile phase. nih.gov The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

Various detection modes can be coupled with HPLC for the quantification of this compound:

UV-Vis Detection: This is a common and cost-effective detection method. ebsco.com It measures the absorption of ultraviolet or visible light by the analyte at a specific wavelength. ebsco.com For instance, in the analysis of bentazone, UV detection has been used at wavelengths such as 230 nm and 235 nm. nih.govijcrt.org

Diode Array Detection (DAD): DAD provides spectral information across a range of wavelengths simultaneously, enhancing the specificity of the analysis by allowing for peak purity assessment and compound identification based on its UV-Vis spectrum. researchgate.net

The selection of the mobile phase is critical for achieving optimal separation. A mixture of methanol (B129727) and water, often with pH adjustment, is frequently employed. nih.gov For example, a mobile phase of methanol-water (60:40, v/v) at pH 4.6 has been used for bentazone analysis. nih.gov

Table 1: Example of HPLC Conditions for Bentazone Analysis

| Parameter | Condition |

| Column | C18 |

| Mobile Phase | Methanol-Water (60:40, v/v), pH 4.6 |

| Detection | UV at 230 nm |

| Flow Rate | 0.8 ml/min |

Gas Chromatography (GC) Applications for this compound and its Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds. libretexts.org In GC, the mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a column. libretexts.org While this compound itself may not be sufficiently volatile for direct GC analysis, derivatization techniques can be employed to convert it into a more volatile form.

GC is widely used for the analysis of various pesticides, including organochlorine and organophosphate pesticides. drawellanalytical.comepa.gov Common detectors used in GC for pesticide analysis include:

Electron Capture Detector (ECD): Highly sensitive to halogenated compounds.

Flame Ionization Detector (FID): A general-purpose detector for organic compounds. drawellanalytical.com

Flame Photometric Detector (FPD): Selective for sulfur- or phosphorus-containing compounds. nih.gov

For complex samples, multi-dimensional gas chromatography (GCxGC) can provide enhanced resolution and separation power. phenomenex.com

Coupled Mass Spectrometry Approaches (LC-MS/MS, GC-MS) for Enhanced Specificity and Sensitivity

Coupling chromatographic techniques with mass spectrometry (MS) provides a high degree of specificity and sensitivity, making it the gold standard for trace-level analysis of pesticides. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective technique used for the quantification of pesticides in various matrices. ca.govchromatographyonline.com The liquid chromatograph separates the compounds, which are then ionized and introduced into the mass spectrometer. ca.gov Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation in a collision cell, and the detection of specific product ions, which significantly enhances selectivity and reduces matrix interference. ca.gov

For the analysis of bentazone, a related compound, LC-MS/MS methods have been developed with limits of quantification (LOQ) as low as 0.03 µg/L in water. epa.gov These methods often utilize solid-phase extraction (SPE) for sample pre-concentration and cleanup. researchgate.net The use of isotopically labeled internal standards is a common practice to ensure accurate quantification. nih.gov

Table 2: Example of LC-MS/MS Parameters for Bentazone Analysis

| Parameter | Detail |

| Technique | LC-MS/MS |

| Sample Matrix | Water |

| Limit of Quantitation (LOQ) | 0.03 µg/L |

| Sample Preparation | Solid-Phase Extraction (SPE) |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of volatile and semi-volatile pesticides. usgs.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each component, allowing for their identification and quantification. libretexts.org For compounds that are not amenable to direct GC analysis, derivatization may be necessary.

GC-MS has been used for the determination of bentazone in soil samples, with limits of quantification around 0.0003 µg/g of wet soil. nih.gov The use of GC-MS/MS (tandem mass spectrometry) further increases selectivity and sensitivity, making it suitable for analyzing complex matrices like food and environmental samples. chromatographyonline.comgcms.cz

Spectroscopic and Other Advanced Detection Methods

Besides chromatographic techniques, spectroscopic and other advanced methods are also employed for the analysis of this compound.

Spectrophotometric Techniques for this compound Quantification

Spectrophotometry measures the interaction of light with a sample to determine the concentration of an analyte. numberanalytics.comgreenaria.in UV-Vis spectrophotometry, which measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, is a common application. numberanalytics.com The principle behind this technique is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. numberanalytics.com

While spectrophotometry can be a simple and rapid method, its selectivity can be limited compared to chromatographic methods, especially in complex matrices. researchgate.net However, it can be useful for the analysis of formulations or in situations where high-end chromatographic equipment is not available. For instance, spectrophotometric methods have been developed for the quantification of other benzoyl-containing compounds. ijcrt.org

Emerging Biosensor Technologies for Rapid this compound Detection

Biosensors are analytical devices that combine a biological component with a physicochemical detector to provide rapid and sensitive detection of specific analytes. scirp.orgresearchgate.net These technologies are gaining attention for the on-site and real-time monitoring of pesticides. researchgate.netnih.gov

Different types of biosensors can be developed based on the biological recognition element used, such as:

Enzyme-based biosensors: These often rely on the inhibition of an enzyme by the target pesticide. scirp.org

Antibody-based biosensors (immunosensors): These utilize the specific binding of an antibody to the target analyte. mdpi.com

DNA-based biosensors: These employ specific DNA sequences that can bind to the target compound. nih.gov

Electrochemical and optical transduction methods are commonly used in biosensors. scirp.orgnih.gov For example, electrochemical biosensors have been developed for the rapid detection of bentazone in water, demonstrating high sensitivity and reusability. nih.gov While still an emerging field for this compound specifically, the development of biosensors offers a promising avenue for future rapid screening applications. researchgate.net

Optimization of Sample Preparation and Extraction Protocols for this compound in Complex Matrices

The primary challenge in analyzing this compound in samples such as soil, water, or plant tissues lies in isolating the target analyte from a multitude of interfering compounds. googleapis.com Effective sample preparation is critical to minimize matrix effects, enhance detection sensitivity, and ensure the longevity of analytical instrumentation. dokumen.pub

Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are fundamental techniques used to clean up and concentrate analytes from complex samples before chromatographic analysis. epo.org The choice between them depends on factors like sample type, analyte properties, required purity, and laboratory throughput. epo.org

Liquid-Liquid Extraction (LLE) is a conventional method based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. epo.org The process involves mixing the sample with a suitable solvent, allowing the analyte to partition into the solvent phase, which is then separated for analysis. epo.orgjustia.com While effective for large-volume extractions, LLE can be labor-intensive, consume large volumes of organic solvents, and sometimes suffer from incomplete phase separation and emulsion formation. epo.orguninsubria.it

Solid-Phase Extraction (SPE) has become a preferred technique for its efficiency, selectivity, and potential for automation. researchgate.net SPE separates components of a mixture based on their physical and chemical properties as the liquid sample passes through a solid adsorbent packed in a cartridge. googleapis.com The general SPE procedure involves four key steps:

Conditioning: The sorbent is treated with a solvent to activate it for reproducible interaction. researchgate.net

Loading: The sample is passed through the cartridge, where the analyte and some matrix components are retained on the sorbent. researchgate.net

Washing: Interfering compounds are selectively washed from the cartridge while the analyte of interest remains bound. researchgate.net

Elution: A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte for analysis. researchgate.net

For a triazolone herbicide like this compound, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) would likely be chosen for extraction from aqueous samples. Optimization would involve testing various sorbent types, sample pH, loading and elution flow rates, and different elution solvents (like acetonitrile (B52724) or methanol) to achieve the highest recovery of this compound while minimizing co-extracted interferences.

Table 1: Comparison of LLE and SPE for this compound Sample Preparation (Illustrative)

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning between two immiscible liquids. epo.org | Partitioning between a solid sorbent and a liquid mobile phase. researchgate.net |

| Selectivity | Generally lower, based on polarity. | High, tunable by selecting specific sorbents. epo.org |

| Solvent Usage | High. uninsubria.it | Low. dokumen.pub |

| Automation | Difficult. | Easily automated. researchgate.net |

| Common Issues | Emulsion formation, incomplete extraction. | Cartridge clogging, analyte breakthrough. uninsubria.it |

| Application | Effective for large sample volumes and nonpolar analytes. epo.org | Ideal for cleaning complex matrices and concentrating analytes. googleapis.com |

Complex sample matrices contain endogenous components (e.g., organic matter, lipids, pigments) that can interfere with the analysis, a phenomenon known as the matrix effect. This effect can either suppress or enhance the analyte signal during analysis by techniques like liquid chromatography-mass spectrometry (LC-MS/MS), leading to inaccurate quantification.

Several strategies are employed to mitigate matrix effects in this compound quantification:

Effective Sample Cleanup: The most direct approach is to remove interfering components using optimized extraction and cleanup techniques like SPE or pass-through cleanup cartridges designed to retain matrix components like fats and pigments.

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract (a sample known to be free of the analyte) that is identical to the samples being analyzed. This ensures that the calibration standards and the samples experience the same degree of signal suppression or enhancement, improving accuracy.

Use of Internal Standards: An isotopically labeled version of this compound, if available, would be the ideal internal standard. It co-elutes with the analyte and experiences identical matrix effects, allowing for reliable correction during data processing.

Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the analyte signal. dokumen.pub However, this may compromise the method's sensitivity if this compound is present at very low levels.

The matrix effect is typically assessed by comparing the response of an analyte in a standard solution to its response when spiked into a blank matrix extract after the extraction process. The percentage difference indicates the level of signal suppression or enhancement.

Computational and Molecular Modeling Studies of Bencarbazone and Its Interactions

Quantitative Structure-Activity Relationship (QSAR) Analysis of Bencarbazone and its Analogues

QSAR analysis is a computational technique that correlates the structural or property descriptors of a series of compounds with their biological activity. scirp.orgwikipedia.orgmdpi.com This method is instrumental in modern drug and herbicide discovery for optimizing lead compounds and designing new, more effective molecules. mdpi.comchimia.ch

Development of Predictive Models for Herbicidal Activity

Predictive QSAR models are crucial for streamlining the discovery of new herbicides by forecasting the biological activity of novel chemical structures, thereby reducing the need for extensive synthesis and screening. nih.gov These models are built by establishing a mathematical relationship between the molecular descriptors of a set of compounds and their measured herbicidal activity. wikipedia.org For protoporphyrinogen (B1215707) oxidase (PPO) inhibitors like this compound, these models can help identify key molecular features required for potent herbicidal effects. nih.gov

The development process involves several key steps:

Data Set Selection: A diverse set of this compound analogues with known herbicidal activities is compiled. scirp.org

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each analogue. nih.gov

Model Building: Statistical methods, such as multivariable linear regression (MLR) or machine learning algorithms like random forest (RF) and support vector machines (SVM), are used to create the predictive model. scirp.orgjksus.org

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

By applying these models, researchers can screen virtual libraries of compounds and prioritize the synthesis of candidates with the highest predicted herbicidal activity. nih.gov

Elucidation of Molecular Descriptors Correlating with Efficacy

A primary goal of QSAR studies is to identify the specific molecular properties, or descriptors, that have the most significant impact on herbicidal efficacy. jksus.org These descriptors provide a quantitative basis for understanding the structure-activity relationship. For PPO inhibitors, descriptors can be categorized into several types.

Table 7.1: Key Molecular Descriptor Classes in Herbicide QSAR

| Descriptor Type | Description | Examples | Relevance to Efficacy |

|---|---|---|---|

| Electronic | Describes the electronic properties of the molecule. | Dipole moment, HOMO/LUMO energies, Atomic charges | Influences interactions with the enzyme active site, such as hydrogen bonding and electrostatic interactions. |

| Steric/Topological | Relates to the size, shape, and connectivity of the molecule. | Molecular weight, Molar refractivity, Radius of gyration, Shadow indices. nih.gov | Determines how well the molecule fits into the binding pocket of the target enzyme. nih.gov |

| Hydrophobic | Quantifies the molecule's affinity for nonpolar environments. | LogP (octanol-water partition coefficient) | Affects the molecule's ability to cross plant cell membranes and reach the target site. |

| Pharmacophoric | Identifies the spatial arrangement of essential features. | Hydrogen bond donors/acceptors, Aromatic rings. mdpi.com | Defines the necessary geometry for effective binding to the enzyme's active site. mdpi.com |

Molecular Docking and Dynamics Simulations for this compound-Target Enzyme Interactions

Molecular docking and dynamics simulations are computational methods used to predict and analyze the interaction between a small molecule (ligand), like this compound, and its protein target, the PPO enzyme. mdpi.comnih.gov These techniques provide a three-dimensional view of the binding process at an atomic level.

Characterization of this compound Binding Modes with PPO Enzyme

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies help to identify its binding mode within the active site of the PPO enzyme. scielo.br The PPO enzyme's active site is a pocket where the natural substrate, protoporphyrinogen IX, binds. researchgate.net Inhibitors like this compound act by competing with this substrate. chimia.ch

Docking simulations have revealed that PPO inhibitors can mimic different parts of the protoporphyrinogen-IX substrate to achieve binding. chimia.ch Key interactions that stabilize the this compound-PPO complex often include:

Hydrogen Bonds: Formed between the inhibitor and specific amino acid residues in the active site, such as Arginine. chimia.ch

Hydrophobic Interactions: Occur between nonpolar parts of the herbicide and hydrophobic residues in the binding pocket. researchgate.net

Dipolar Interactions: Strong dipolar interactions, for example from a CF2-moiety, can enhance binding. researchgate.net

These studies indicate that the triazolinone ring of this compound and its substituents play critical roles in establishing these stabilizing interactions within the PPO active site. researchgate.net

Conformational Analysis and Ligand-Target Recognition Studies

While docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target interaction over time. mdpi.com Conformational analysis, which is the study of the different spatial arrangements (conformations) of a molecule, is a key part of this process. libretexts.org

MD simulations start with the docked pose of this compound in the PPO enzyme and simulate the movements of all atoms in the system. These simulations can:

Assess the stability of the predicted binding mode.

Reveal how the protein conformation changes upon ligand binding. chimia.ch

Identify key amino acid residues that are crucial for ligand recognition and binding stability.

Calculate the binding free energy, providing a quantitative measure of binding affinity.

For PPO inhibitors, MD simulations have shown how mutations in the PPO enzyme, such as a glycine (B1666218) deletion, can alter the conformation of the binding pocket, leading to herbicide resistance. chimia.ch These studies are vital for understanding the mechanisms of resistance and for designing new herbicides that can overcome it.

Quantum Chemical Calculations for this compound Molecular Properties

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to compute the fundamental electronic properties of a molecule from first principles. arabjchem.orgrsdjournal.org These calculations provide highly accurate data on molecular structure and reactivity. mdpi.com

For this compound, these methods are used to determine a variety of molecular properties that are essential for understanding its behavior and for parameterizing QSAR and molecular dynamics studies. researchgate.net

Table 7.2: Molecular Properties of this compound from Quantum Chemical Calculations

| Property | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest energy, three-dimensional structure of the molecule. | Provides accurate bond lengths and angles, forming the basis for further computational analysis. researchgate.net |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | The energies and shapes of these orbitals are crucial for understanding chemical reactivity and charge transfer processes during enzyme interaction. arabjchem.orgresearchgate.net |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the surface of the molecule. | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack and electrostatic interactions. researchgate.net |

| Atomic Charges | The distribution of electron density among the atoms in the molecule. | Helps to understand intramolecular charge transfer and the nature of intermolecular interactions like hydrogen bonding. |

Electronic Structure and Reactivity Predictions (e.g., HOMO/LUMO Analysis)

The electronic structure of a molecule is fundamental to its reactivity. Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are used to predict the electronic properties of molecules like this compound. scielo.br Key to these predictions are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For PPO inhibitors, these electronic characteristics are believed to play a role in their binding to the enzyme. scispace.com

While specific DFT calculations and HOMO/LUMO energy values for this compound are not widely available in the public literature, studies on structurally related PPO inhibitors, such as diphenyl ethers, have shown that electronic properties are significant for their herbicidal activity. scispace.com In those studies, QSAR models have incorporated electronic descriptors like the energy of the LUMO (SLUMO) and atomic partial charges to correlate with PPO inhibition. scispace.com It is hypothesized that the two rings of diphenyl ether herbicides mimic two of the four pyrrole (B145914) rings of the natural substrate, protoporphyrinogen IX. scispace.com

For a hypothetical analysis of this compound, the following global reactivity descriptors could be calculated from HOMO and LUMO energies:

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ ≈ -(I+A)/2) | A measure of the energy lowering due to maximal electron flow. |

These parameters would provide a quantitative basis for understanding the reactivity of this compound and its potential interactions at the molecular level.

Conformational Stability and Energetics of this compound

The three-dimensional structure of a herbicide is crucial for its interaction with the target enzyme. This compound, like many organic molecules, can exist in different spatial arrangements known as conformations, which arise from rotation around single bonds. The study of the relative energies of these different conformations is known as conformational analysis.

The various conformations of a molecule have different potential energies, and the most stable conformation is the one with the lowest energy. dokumen.pub Computational methods can be used to calculate the energies of different conformers and to identify the most stable, low-energy structures. This is important because the biologically active conformation—the one that binds to the target enzyme—is typically a low-energy conformer.

For triazolinone herbicides, the spatial arrangement of the different ring systems and substituent groups is critical for fitting into the active site of the PPO enzyme. While specific conformational analysis data for this compound is not detailed in the reviewed literature, it is known that the flexibility of the side chains in PPO inhibitors can allow for multiple binding poses within the catalytic domain. scielo.br The presence of a trifluoromethyl group on the triazolinone ring and the sulfonamide linkage in this compound's structure suggests that steric and electronic factors will significantly influence its conformational preferences. nih.gov

A comprehensive conformational analysis of this compound would involve:

Identification of Rotatable Bonds: Identifying all single bonds around which rotation can lead to different conformations.

Potential Energy Surface Scan: Systematically rotating these bonds and calculating the energy at each step to map out the potential energy surface.

Geometry Optimization: Identifying the energy minima on this surface, which correspond to stable conformers.

Energy Calculation: Determining the relative energies of these conformers to identify the most stable structures.